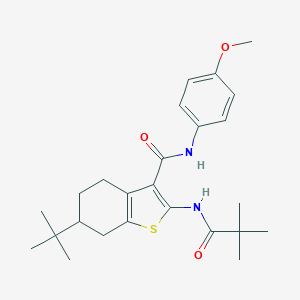
6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a tert-butyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the Dimethylpropanoyl Group: This is typically done through acylation reactions using dimethylpropanoyl chloride.
Coupling with Methoxyphenyl Group: This step involves nucleophilic substitution reactions to attach the methoxyphenyl group to the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophenes.
Applications De Recherche Scientifique
6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2-tert-butyl-6-isopropylphenol: Used in the synthesis of various organic compounds.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Used as a stabilizer in polymers.
Uniqueness
6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C25H34N2O3S |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
6-tert-butyl-2-(2,2-dimethylpropanoylamino)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H34N2O3S/c1-24(2,3)15-8-13-18-19(14-15)31-22(27-23(29)25(4,5)6)20(18)21(28)26-16-9-11-17(30-7)12-10-16/h9-12,15H,8,13-14H2,1-7H3,(H,26,28)(H,27,29) |
Clé InChI |
OUOIJYYPBATRGE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-chloro-2-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B289293.png)
![N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide](/img/structure/B289294.png)
![2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B289296.png)
![2,4-dichloro-N-{2,4-dichloro-6-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289297.png)
![N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B289298.png)
![N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B289299.png)
![N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B289301.png)
![N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B289303.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]-5-iodobenzamide](/img/structure/B289305.png)
![2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide](/img/structure/B289306.png)
![2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B289307.png)
![4-chloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B289308.png)
![5-iodo-N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B289311.png)
![6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289314.png)
